
2-hydroxy-1-(3-nitrophenyl)ethanone
Overview
Description
2-hydroxy-1-(3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7NO4. It is a derivative of acetophenone, where the phenyl ring is substituted with a nitro group at the meta position and a hydroxyl group at the alpha position. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone typically involves the nitration of acetophenone followed by hydroxylation. One common method is the nitration of acetophenone using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position. The resulting 3-nitroacetophenone is then subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide or a peracid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The nitration and hydroxylation steps are optimized for high yield and purity, often using catalysts and controlled reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-1-(3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Thionyl chloride for conversion to a chloro derivative, followed by nucleophilic substitution with various nucleophiles.
Major Products:
Oxidation: 3-Nitrobenzoylformic acid or 3-nitrobenzaldehyde.
Reduction: 2-Hydroxy-1-(3-aminophenyl)-1-ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
2-Hydroxy-1-(3-nitrophenyl)ethanone serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of pranlukast, an anti-allergic and anti-asthma drug. The compound's ability to undergo nitration and subsequent reactions makes it valuable for creating effective therapeutic agents .
Biochemical Research
The compound is employed in studies focusing on enzyme inhibition and receptor binding. Its role in elucidating biological pathways aids researchers in developing targeted therapies for various diseases. The compound's interactions with biological systems are essential for understanding its therapeutic potential .
Agricultural Chemistry
Pesticide Development
Research indicates that this compound has potential applications in agrochemicals. It contributes to the formulation of pesticides that are more effective yet environmentally friendly. This application is crucial for developing safer agricultural practices and reducing the ecological impact of chemical farming .
Analytical Chemistry
Detection and Quantification
The compound is widely used in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. These methods are vital for detecting and quantifying substances within complex mixtures, making this compound an important tool in quality control and research laboratories .
Material Science
Development of Novel Materials
In material science, this compound is explored for its potential in creating new materials, including polymers and coatings. These materials can exhibit enhanced properties such as durability and resistance to environmental factors, making them suitable for various industrial applications .
Case Study 1: Synthesis of Pranlukast
A study demonstrated the synthesis of pranlukast using this compound as an intermediate. The process involved several chemical transformations that highlighted the compound's versatility in pharmaceutical applications .
Case Study 2: Environmental Impact of Pesticides
Research into the use of this compound in pesticide formulations showed a significant reduction in toxicity compared to traditional pesticides. This study emphasized the compound's role in promoting sustainable agricultural practices while maintaining effectiveness against pests .
Data Table: Applications Overview
Application Area | Specific Use Cases | Key Benefits |
---|---|---|
Pharmaceuticals | Intermediate for pranlukast synthesis | Targeted therapies for allergies and asthma |
Biochemical Research | Enzyme inhibition studies | Understanding biological pathways |
Agricultural Chemistry | Development of eco-friendly pesticides | Reduced ecological impact |
Analytical Chemistry | HPLC and mass spectrometry applications | Accurate detection and quantification |
Material Science | Creation of durable polymers and coatings | Enhanced material properties |
Mechanism of Action
The mechanism of action of 2-hydroxy-1-(3-nitrophenyl)ethanone and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
2-Hydroxy-1-(4-nitrophenyl)-1-ethanone: Similar structure but with the nitro group at the para position.
2-Hydroxy-1-(2-nitrophenyl)-1-ethanone: Similar structure but with the nitro group at the ortho position.
3-Nitroacetophenone: Lacks the hydroxyl group at the alpha position.
Uniqueness: 2-hydroxy-1-(3-nitrophenyl)ethanone is unique due to the specific positioning of the hydroxyl and nitro groups, which influence its reactivity and biological activity. The meta position of the nitro group relative to the hydroxyl group allows for distinct chemical behavior compared to its ortho and para analogs.
Biological Activity
2-Hydroxy-1-(3-nitrophenyl)ethanone, also known as 3-nitroacetophenone, is an organic compound with the molecular formula C₈H₇N₁O₄ and a molecular weight of 181.15 g/mol. This compound features a hydroxyl group (-OH) and a nitro group (-NO₂) attached to a phenyl ring, contributing to its chemical reactivity and biological activity. It typically appears as a yellow crystalline solid with a melting point ranging from 98.5 to 99.5 °C .
The presence of the nitro group in this compound allows for electrophilic substitution reactions, making it versatile in synthetic organic chemistry. It is utilized in the synthesis of various derivatives, including indole derivatives and Schiff base compounds, which have significant biological implications .
Biological Activities
Research indicates that this compound exhibits notable biological activities:
- Anti-inflammatory Properties : Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, positioning it as a potential candidate for anti-inflammatory drug development .
- Antimicrobial Activity : Preliminary investigations have shown that synthesized derivatives of this compound possess antimicrobial properties against various bacterial strains, indicating its potential use in combating infections .
- Cytotoxic Effects : The compound has been linked to cytotoxic properties through its derivatives, particularly those synthesized from Isatis indigotica, which have shown significant cytotoxicity against cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Synthesis and Antimicrobial Activity : A study synthesized novel bis-heteroarylaminomethylnaphthoquinone derivatives from this compound and evaluated their antimicrobial activities against gram-positive and gram-negative bacteria. Results indicated varying degrees of effectiveness, suggesting potential applications in antimicrobial therapy .
- Cytotoxicity Evaluation : Research focusing on the synthesis of C-glycosides from Isatis indigotica demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, warranting further investigation into their therapeutic applications .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activity:
Compound Name | CAS Number | Similarity Index | Notable Activity |
---|---|---|---|
4-Hydroxy-3-nitroacetophenone | 6322-56-1 | 0.97 | Antimicrobial |
1-(2-Hydroxy-5-nitrophenyl)ethanone | 1450-76-6 | 0.86 | Anti-inflammatory |
1-(3-Hydroxy-2-nitrophenyl)ethanone | 53967-72-9 | 0.80 | Cytotoxic |
2-Hydroxy-3-nitroacetophenone | 28177-69-7 | 0.80 | Antimicrobial |
Properties
IUPAC Name |
2-hydroxy-1-(3-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOFDYBDBHDTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377172 | |
Record name | 2-hydroxy-1-(3-nitrophenyl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72802-41-6 | |
Record name | 2-hydroxy-1-(3-nitrophenyl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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